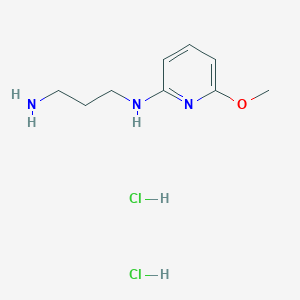
N1-(6-methoxypyridin-2-yl)propane-1,3-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(6-methoxypyridin-2-yl)propane-1,3-diamine dihydrochloride” is a chemical compound with the CAS Number: 1955498-13-1 . It has a molecular weight of 254.16 and its molecular formula is C9H17Cl2N3O . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H14N4O.2ClH/c1-13-8-5-7 (11-6-12-8)10-4-2-3-9;;/h5-6H,2-4,9H2,1H3, (H,10,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The boiling point of the compound is not specified in the search results .Scientific Research Applications
Synthesis and Characterization of Metal Complexes
A study by Keypour et al. (2008) involved the synthesis and characterization of Cd(II) Schiff-base macrocyclic N3O2 complexes using related polyamine ligands. These reactions, in the presence of cadmium(II) nitrate, produced cadmium(II) macrocyclic Schiff-base complexes, indicating potential applications in materials science and coordination chemistry Keypour, H., Azadbakht, R., & Khavasi, H. (2008). Synthesis and characterization of three Cd(II) Schiff-base macrocyclic N3O2 complexes. Polyhedron, 27, 648-654.
Catalytic Studies
A catalytic study by Nyamato et al. (2015) reported the synthesis of (imino)pyridine palladium(II) complexes as selective ethylene dimerization catalysts, highlighting the versatility of similar ligands in catalysis. This study showcases the potential use of these complexes in industrial processes, particularly in the polymer industry Nyamato, G. S., Ojwach, S., & Akerman, M. (2015). Potential Hemilabile (Imino)pyridine Palladium(II) Complexes as Selective Ethylene Dimerization Catalysts: An Experimental and Theoretical Approach. Organometallics, 34, 5647-5657.
Supramolecular Chemistry
Min (2011) described the synthesis and dielectric properties of a clathrate based on 18-crown-6 with biprotonated 1,3-propane-diamine, showcasing the interesting interactions between crown ethers and diamine derivatives. This research has implications for the development of new materials with unique dielectric properties Min, Z. (2011). Synthesis, Crystal Structure and Dielectric Property of Clathrate Based on 18-Crown-6 with Biprotonated 1,3-Propane-diamine. Chinese Journal of Inorganic Chemistry.
Structural Analysis
Research by Tomita et al. (2001) on the structural analysis of polyhydroxyurethane obtained by the reaction of specific cyclic carbonates and diamines, including a focus on model reactions involving diamine-based compounds, provides insights into the polymer chemistry and applications of such materials in various industries Tomita, H., Sanda, F., & Endo, T. (2001). Structural analysis of polyhydroxyurethane obtained by polyaddition of bifunctional five‐membered cyclic carbonate and diamine based on the model reaction. Journal of Polymer Science Part A, 39, 851-859.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
N'-(6-methoxypyridin-2-yl)propane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-13-9-5-2-4-8(12-9)11-7-3-6-10;;/h2,4-5H,3,6-7,10H2,1H3,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEJRWWVMFYSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)NCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

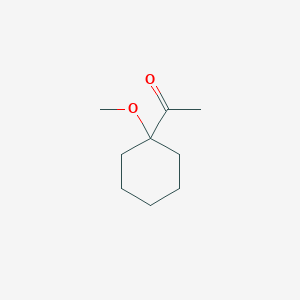
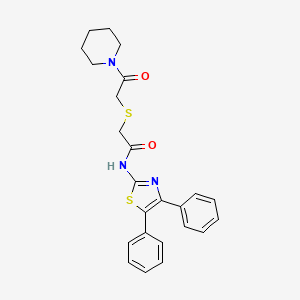
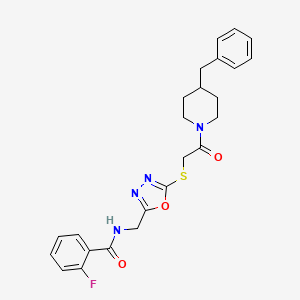
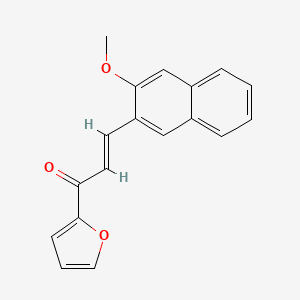

![2,5-dimethoxy-N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2579062.png)
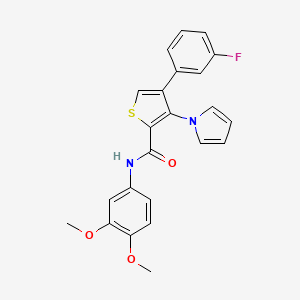
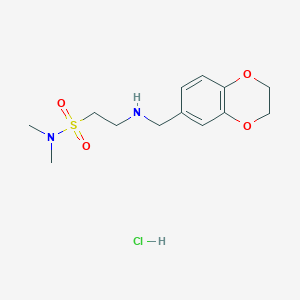

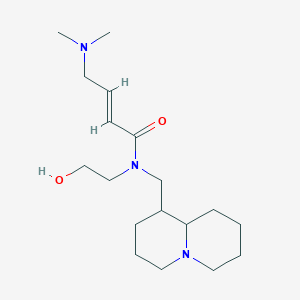
![Ethyl 4-[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2579070.png)


